molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Cat. No. B1601445
Key on ui cas rn: 59950-50-4
M. Wt: 201.61 g/mol
InChI Key: BNFCEIMRFKQNND-UHFFFAOYSA-N
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Patent
US08669361B2

Procedure details

In a Parr hydrogenator, ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (2.16 g, 8.12 mmol), 10% Pd/C (2.0 g, 0.94 mmol), magnesium monoxide (1.60 g, 39.7 mmol) and 1,4-dioxane (100 mL) were charged. The hydrogenation was allowed to go at room temperature under 50-60 psi for 2 days while monitored by LCMS. The reaction mixture was filtered through Celite and washed with methanol. The filtrate was concentrated and purified via flash chromatography eluting with 50 to 100% ethyl acetate in heptane to give ethyl 5-amino-2-chloropyrimidine-4-carboxylate (0.90 g, 55%).
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]([N+:13]([O-])=O)=[C:4](Cl)[N:3]=1.[O-2].[Mg+2]>[Pd].O1CCOCC1>[NH2:13][C:5]1[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C(=O)OCC)[N+](=O)[O-])Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography
WASH
Type
WASH
Details
eluting with 50 to 100% ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
NC=1C(=NC(=NC1)Cl)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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